molecular formula C28H24N4O3 B11652125 4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11652125
M. Wt: 464.5 g/mol
InChI Key: HDFFECKAXKHPPU-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with benzyloxy and methoxyphenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(benzyloxy)benzoic acid with 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole-5-amine under specific conditions to form the desired benzamide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Conditions may involve the use of strong bases like sodium hydride (NaH) or nucleophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. For instance, it could act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-2-methoxy-3-methylacetophenone
  • 4-(benzyloxy)-3-methoxyphenethylamine

Uniqueness

Compared to similar compounds, 4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzotriazole moiety, in particular, provides additional stability and potential for diverse applications in research and industry.

Properties

Molecular Formula

C28H24N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C28H24N4O3/c1-19-16-26-27(31-32(30-26)22-10-14-23(34-2)15-11-22)17-25(19)29-28(33)21-8-12-24(13-9-21)35-18-20-6-4-3-5-7-20/h3-17H,18H2,1-2H3,(H,29,33)

InChI Key

HDFFECKAXKHPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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